Unn9jjv49N
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Overview
Description
It is a brominated derivative of methylenedioxyamphetamine, a class of compounds known for their psychoactive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Unn9jjv49N typically involves the bromination of methylenedioxyamphetamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination of the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The use of advanced purification techniques, such as chromatography, is common to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Unn9jjv49N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated oxides, while reduction can produce de-brominated derivatives .
Scientific Research Applications
Unn9jjv49N has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Unn9jjv49N involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in the modulation of serotonin and dopamine pathways .
Comparison with Similar Compounds
Similar Compounds
Methylenedioxyamphetamine (MDA): A non-brominated analog with similar psychoactive properties.
2-Bromoamphetamine: A brominated derivative of amphetamine with distinct pharmacological effects.
3,4-Methylenedioxymethamphetamine (MDMA): A related compound with well-known psychoactive effects.
Uniqueness
Unn9jjv49N is unique due to the presence of both the bromine atom and the methylenedioxy group. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1336792-45-0 |
---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
(2S)-1-(6-bromo-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C10H12BrNO2/c1-6(12)2-7-3-9-10(4-8(7)11)14-5-13-9/h3-4,6H,2,5,12H2,1H3/t6-/m0/s1 |
InChI Key |
PHCFFGXVMHXBGD-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CC1=CC2=C(C=C1Br)OCO2)N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1Br)OCO2)N |
Origin of Product |
United States |
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